molecular formula C8H9NO2S B15237293 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid

Cat. No.: B15237293
M. Wt: 183.23 g/mol
InChI Key: GTNLESXQGHFJPU-UHFFFAOYSA-N
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Description

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene core with an amino (-NH₂) and carboxylic acid (-COOH) group at the 6-position.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

6-amino-4,5-dihydrocyclopenta[b]thiophene-6-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c9-8(7(10)11)3-1-5-2-4-12-6(5)8/h2,4H,1,3,9H2,(H,10,11)

InChI Key

GTNLESXQGHFJPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CS2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of cyclopentanone with sulfur and piperidine to form the thiophene ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

Based on the search results, finding extensive information specifically on the applications of "6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid" is difficult, as it is a very specific compound. However, the search results provide information on related compounds and their applications, which can help infer potential applications of the target compound.

Here's what can be gathered from the search results:

1. Related Compounds and Applications

  • Tetrahydrobenzo[b]thiophene derivatives : These display significant anti-inflammatory properties . Compounds containing the benzo[b]thiophene nucleus exhibit potent antioxidant activity, capable of inhibiting free radical-induced lipid oxidation and the formation of lipid peroxides .
  • 2-amino thiophenes : These are versatile materials with applications spanning various scientific disciplines, including serving as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. They are also used in dyes, conductivity-based sensors, and bio-diagnostics .
  • 2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide : This compound is researched for its potential biological activities, including anticancer and antimicrobial activities. It may inhibit cyclin-dependent kinases (cdks) like cdk4 and cdk6, potentially halting cell cycle progression.

2. Potential Applications (Inferred)
Based on the information on related compounds, "this compound" might have applications in:

  • Drug development : As a building block for synthesizing biologically active molecules, potentially with anti-inflammatory, antioxidant, anticancer, or antimicrobial properties .
  • Material science : In the development of dyes, sensors, or bio-diagnostic tools, similar to the applications of 2-amino thiophenes .
  • Research : As a research compound to study its interactions with biological targets, such as kinases or DNA.

3. Specific Compound Information

  • 6-((TERT-BUTOXYCARBONYL)AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-6-CARBOXYLIC ACID : This is a related compound with CAS No. 2089651-03-4 and Molecular Weight 283.34 .

4. Data Tables and Studies
While specific case studies and data tables for "this compound" are not available in the search results, the following tables from the search results might be relevant for related compounds:

  • Anticancer Activity
CompoundCell Line TestedIC50 (μM)
1fK562 (Leukemia)5.0
3aHL60 (Leukemia)7.2
  • Antimicrobial Activity
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5E. coli12 μg/mL
9S. aureus8 μg/mL

Mechanism of Action

The mechanism by which 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Ring Fusion Variations

  • 6-((tert-Butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic Acid (CAS 2089651-03-4) Structural Difference: The amino group is Boc-protected, enhancing stability during synthesis. Properties: Higher molecular weight (283.34 g/mol vs. ~182–200 g/mol for unprotected analogs) and increased lipophilicity due to the tert-butoxy group . Application: Likely an intermediate in synthesizing the target compound.
  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Amide (CAS 77651-38-8) Structural Difference: Amino group at position 2 and carboxylic acid amide (-CONH₂) at position 3.

Benzothiophene Derivatives

  • Benzo[b]thiophene-6-carboxylic Acid, 4-Hydroxy-, Methyl Ester (CAS 314725-14-9)

    • Structural Difference : Aromatic benzo[b]thiophene core with a methoxy ester (-COOCH₃) and hydroxyl (-OH) group.
    • Properties : Increased aromaticity enhances stability but reduces ring strain compared to the cyclopenta-fused system. The ester group improves lipophilicity, favoring membrane permeability .
  • 2-Methylbenzo[b]thiophene-6-carboxylic Acid (CAS 18781-41-4)

    • Structural Difference : Methyl substituent at position 2.
    • Properties : Steric effects from the methyl group may hinder interactions with enzymatic targets, but improve metabolic stability .

Antitumor Activity of Cyclopenta[c]thiophene Derivatives

A 2002 study synthesized cyclopenta[c]thiophene derivatives (e.g., 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones) and evaluated their antitumor activity. While positional isomerism ([b] vs. [c] fusion) affects ring strain and electronic distribution, the [c]-fused analogs demonstrated moderate anticancer activity, suggesting the target [b]-fused compound may require functional group optimization for similar efficacy .

Comparative Data Table

Compound Name & CAS Number Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic Acid Cyclopenta[B]thiophene -NH₂ (6), -COOH (6) ~182–200* Pharmaceutical intermediate
6-((Boc)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic Acid (2089651-03-4) Cyclopenta[B]thiophene -NHBoc (6), -COOH (6) 283.34 Synthetic intermediate
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Amide (77651-38-8) Cyclopenta[b]thiophene -NH₂ (2), -CONH₂ (3) 182.24 Unknown biological activity
Benzo[b]thiophene-6-carboxylic Acid, 4-Hydroxy-, Methyl Ester (314725-14-9) Benzo[b]thiophene -OH (4), -COOCH₃ (6) ~238† Lipophilic, aromatic stability
2-Methylbenzo[b]thiophene-6-carboxylic Acid (18781-41-4) Benzo[b]thiophene -CH₃ (2), -COOH (6) ~206† Enhanced metabolic stability

†Calculated from molecular formula.

Key Research Findings

  • Synthetic Utility: Boc-protected derivatives (e.g., CAS 2089651-03-4) are critical for stepwise synthesis, preventing unwanted side reactions at the amino group .
  • Physicochemical Properties : Benzothiophene derivatives exhibit greater aromatic stability, while cyclopenta-fused systems offer conformational flexibility for target binding .

Biological Activity

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H9N1O2S1C_8H_9N_1O_2S_1. The compound features a cyclopentathiophene core, which is known for its diverse chemical reactivity and potential in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through various pathways.
  • Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with various receptors can lead to altered cellular signaling pathways that affect cell proliferation and survival.
  • Oxidative Stress Reduction : Some studies suggest that the compound may help reduce oxidative stress in cells, contributing to its protective effects.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of cyclopentathiophene derivatives. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against cancer cell lines.

Antimicrobial Effects

Research conducted by MDPI demonstrated that derivatives of cyclopentathiophene exhibited notable antibacterial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Anti-inflammatory Research

In a recent investigation into anti-inflammatory agents, compounds structurally related to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in cytokine levels in vitro.

Data Tables

Biological ActivityCompoundEffectReference
AntitumorDerivative AIC50 = 25 µM
AntimicrobialDerivative BZone of inhibition = 15 mm
Anti-inflammatoryDerivative CCytokine reduction by 40%

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